Choline bicarbonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163321. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

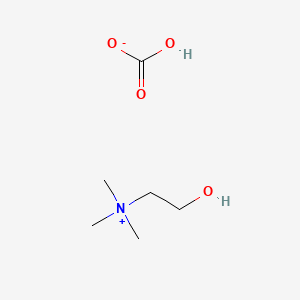

IUPAC Name |

hydrogen carbonate;2-hydroxyethyl(trimethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO.CH2O3/c1-6(2,3)4-5-7;2-1(3)4/h7H,4-5H2,1-3H3;(H2,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKGOGJIOHUEGK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.C(=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9051246 | |

| Record name | Choline bicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [ECHA REACH Registrations] | |

| Record name | Choline bicarbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19566 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

78-73-9 | |

| Record name | Choline bicarbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Choline bicarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHOLINE BICARBONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, carbonate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Choline bicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Choline hydrogen carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLINE BICARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V23DAH2UHH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Choline Bicarbonate: A Technical Guide to its Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline (B1196258) bicarbonate, a quaternary ammonium (B1175870) salt, serves as a vital intermediate in various chemical and pharmaceutical applications. Its utility stems from the biological significance of the choline cation, a precursor to the neurotransmitter acetylcholine (B1216132) and a fundamental component of phospholipids (B1166683) essential for cell membrane integrity. This technical guide provides a comprehensive overview of the chemical and physical properties of choline bicarbonate, its molecular structure, and detailed experimental protocols for its synthesis and analysis. Furthermore, it elucidates the critical signaling pathways in which its constituent choline moiety participates, offering insights for researchers in pharmacology and drug development.

Chemical and Physical Properties

This compound is primarily available commercially as an aqueous solution, typically at concentrations of 75-80%.[1][2] The pure compound is described as a solid.[3] Due to its hygroscopic nature, handling and storage require careful consideration to prevent moisture absorption.[4]

Tabulated Physical and Chemical Data

The following table summarizes the known quantitative data for this compound. It is important to note that many reported values pertain to aqueous solutions, and data for the pure, anhydrous solid is limited.

| Property | Value | Notes and References |

| IUPAC Name | 2-Hydroxy-N,N,N-trimethylethan-1-aminium hydrogen carbonate | [3] |

| Synonyms | Choline hydrogen carbonate, (2-Hydroxyethyl)trimethylammonium bicarbonate | [3] |

| CAS Number | 78-73-9 | [3][5] |

| Molecular Formula | C6H15NO4 | [5] |

| Molecular Weight | 165.19 g/mol | [3] |

| Appearance | Colorless to slightly yellow liquid (for aqueous solutions) | [6] |

| Solid (for pure compound) | [3] | |

| Density | 1.15 - 1.17 g/mL at 25 °C (for 75-80% aqueous solution) | [5][6] |

| Melting Point | Data for pure solid is not readily available. Other choline salts like choline acetate (B1210297) have a melting point of ~63°C.[7] | It is expected to be a low-melting solid. |

| Boiling Point | Not available for the pure compound; decomposes. The 75% aqueous solution has a boiling point of approximately 100°C.[8] | |

| Solubility | ||

| Water | Miscible, 750 g/L at 20°C[5][6] | |

| Methanol | Sparingly soluble[5][6] | |

| Ethanol, DMSO, DMF | Soluble (based on data for choline chloride)[9] | |

| pKa | Not experimentally determined. The pKa of carbonic acid (H2CO3) are 6.35 and 10.33. Choline is a strong base. | The pH of a solution will be alkaline. |

| Refractive Index | n20/D 1.45 (for aqueous solution) | [6][10] |

Chemical Structure

This compound is an ionic compound consisting of a positively charged choline cation and a negatively charged bicarbonate anion. The choline cation features a quaternary ammonium group with three methyl substituents and a hydroxyethyl (B10761427) group. The positive charge is localized on the nitrogen atom. The bicarbonate anion is a polyatomic ion with the formula HCO3-.

Caption: Synthesis, release, receptor binding, and degradation of acetylcholine.

Phosphatidylcholine Signaling Pathway

Phosphatidylcholine (PC) is the most abundant phospholipid in eukaryotic cell membranes and plays a crucial role in maintaining membrane structure and integrity. B[11]eyond its structural role, PC is a key player in cell signaling, serving as a source of second messengers.

The synthesis of phosphatidylcholine primarily occurs via the CDP-choline pathway (also known as the Kennedy pathway). T[11]he signaling functions of PC are mainly initiated by its hydrolysis by phospholipases, such as phospholipase C (PLC) and phospholipase D (PLD).

-

Phospholipase C (PLC): PLC hydrolyzes PC to generate phosphocholine (B91661) and diacylglycerol (DAG). DAG is a well-known second messenger that activates protein kinase C (PKC), a family of enzymes involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis.

-

Phospholipase D (PLD): PLD cleaves PC to produce choline and phosphatidic acid (PA). PA is also a critical signaling lipid that can be further metabolized to DAG. Both PA and DAG are involved in the regulation of numerous cellular functions.

Diagram 4: Phosphatidylcholine in Cell Signaling

Caption: Synthesis and hydrolysis of phosphatidylcholine for the generation of second messengers.

Conclusion

This compound is a valuable chemical entity, primarily utilized as a source of the biologically active choline cation. While data on the pure solid's physical properties are sparse, its characteristics in aqueous solution are well-defined. The synthesis and analytical methods for this compound are established, allowing for its controlled use in research and development. The profound impact of its choline component on crucial neurological and cellular signaling pathways underscores its importance in the fields of biochemistry, pharmacology, and drug development. This guide provides a foundational resource for professionals working with this versatile compound.

References

- 1. 胆碱碳酸氢盐 ~80% in H2O | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound 80 water 78-73-9 [sigmaaldrich.com]

- 3. This compound | C6H15NO4 | CID 6552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 78-73-9 [chemicalbook.com]

- 5. This compound CAS#: 78-73-9 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. This compound | CAS#:78-73-9 | Chemsrc [chemsrc.com]

- 10. Preparation method of this compound and carbonate - Eureka | Patsnap [eureka.patsnap.com]

- 11. Signal Transduction Pathways: Phospholipids - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

Synthesis of Choline Bicarbonate from Trimethylamine and Ethylene Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of choline (B1196258) bicarbonate from trimethylamine (B31210) and ethylene (B1197577) oxide. The information presented is compiled from key patents and scientific literature, offering detailed experimental protocols, quantitative data, and process visualizations to support research and development in this area.

Introduction

Choline, an essential nutrient, plays a crucial role in various biological processes. Its bicarbonate salt, choline bicarbonate, is a stable and versatile compound with applications in pharmaceuticals, food additives, and as an intermediate in the synthesis of other choline salts. The synthesis route utilizing trimethylamine, carbon dioxide, and ethylene oxide is an efficient and environmentally friendly method, avoiding the use of toxic reagents and catalysts.[1][2] This guide focuses on this green synthesis pathway.

Reaction Pathway

The synthesis of this compound from trimethylamine and ethylene oxide is a two-step process. First, trimethylamine is reacted with carbon dioxide in an aqueous solution to form trimethylammonium bicarbonate. Subsequently, this intermediate reacts with ethylene oxide to yield the final product, this compound.

dot

Caption: Reaction pathway for this compound synthesis.

Experimental Protocols

The following experimental protocols are derived from patented methods for the synthesis of this compound.[1][2]

3.1. Materials and Equipment

-

Reactants: 30-40% Trimethylamine aqueous solution, Carbon Dioxide (gas), Liquefied Ethylene Oxide (99% concentration).

-

Equipment: Jacketed reaction kettle with stirring mechanism, cooling system, gas inlet, and pressure monitoring.

3.2. Synthesis of Trimethylammonium Bicarbonate (Step 1)

-

Charge the reaction kettle with a 30-40% aqueous solution of trimethylamine.

-

While stirring, introduce carbon dioxide gas into the solution.

-

Maintain the reaction temperature between 10°C and 40°C using the cooling system.

-

Keep the pressure inside the reactor below 2 kgf/cm².

-

Continue the reaction for approximately 2 hours to ensure the complete formation of trimethylammonium bicarbonate.

3.3. Synthesis of this compound (Step 2)

-

To the aqueous solution of trimethylammonium bicarbonate from Step 1, add liquefied ethylene oxide (99% concentration).

-

Maintain the reaction temperature between 10°C and 30°C by cooling.

-

Allow the reaction to proceed to completion.

-

The resulting product is an aqueous solution of this compound.

-

Filter the solution to remove any impurities.

Quantitative Data

The following tables summarize quantitative data from various reported embodiments of the synthesis process.[1]

Table 1: Reactant Quantities and Product Concentrations

| Embodiment | Trimethylamine Solution | Carbon Dioxide | Ethylene Oxide | Final this compound Solution |

| 1 | 98.5 kg (30% aq.) | 22 kg | 22.22 kg | 57% aq. solution |

| 2 | 295.55 kg (40% aq.) | 88 kg | 88.88 kg | 70% aq. solution |

Table 2: Reaction Conditions and Yields

| Embodiment | Step 1 Temperature | Step 2 Temperature | Pressure | Yield |

| 1 | 10°C | 10°C | < 2 kgf/cm² | 98.1% |

| 2 | 40°C | 30°C | < 2 kgf/cm² | 98.5% |

Experimental Workflow

The general workflow for the synthesis of this compound is illustrated in the following diagram.

dot

Caption: General experimental workflow for synthesis.

Advantages of the Process

This synthesis method offers several advantages:[1][2]

-

Green Chemistry: The process avoids the use of toxic and harmful substances, eliminating the emission of volatile organic compounds (VOCs).

-

Catalyst-Free: The reaction proceeds efficiently without the need for a catalyst.

-

Mild Conditions: The reaction is carried out under mild temperature and pressure conditions.

-

High Yield: The reported yields for this process are consistently high, exceeding 98%.

-

Product Stability: The resulting aqueous solution of this compound is stable.

Conclusion

The synthesis of this compound from trimethylamine and ethylene oxide via a trimethylammonium bicarbonate intermediate is a robust, efficient, and environmentally friendly method. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. The high yields and green nature of this process make it an attractive option for the industrial production of this compound.

References

A Technical Guide to the Physical Properties of Aqueous Choline Bicarbonate Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline (B1196258) bicarbonate is a quaternary ammonium (B1175870) salt that is increasingly gaining attention in various scientific and industrial fields, including pharmaceuticals and biotechnology.[1][2] As a water-soluble, biocompatible, and biodegradable compound, it serves as a versatile building block in the synthesis of ionic liquids and as a choline source in cell culture media and drug formulations.[1] Choline itself is an essential nutrient vital for numerous physiological processes. It is a precursor for the neurotransmitter acetylcholine, a key component of cell membranes (phosphatidylcholine), and a participant in lipid metabolism.[3][4] Understanding the physical properties of its aqueous solutions is paramount for researchers and drug development professionals to ensure accurate formulation, predict behavior in physiological environments, and optimize experimental and manufacturing processes.

This technical guide provides a comprehensive overview of the core physical properties of aqueous choline bicarbonate solutions, detailed experimental protocols for their measurement, and a look into the relevant biochemical pathways involving choline.

Physical Properties of Aqueous this compound Solutions

Quantitative data for the physical properties of aqueous this compound solutions across a wide range of concentrations are not extensively available in peer-reviewed literature. Most commercially available solutions are at a concentration of approximately 80% in water. The data presented below is primarily for this concentration, supplemented with general trends observed for other bicarbonate and choline salt solutions to provide context.

Density

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies. It is a critical parameter for fluid handling, dose calculations, and the formulation of solutions with specific concentrations.

Quantitative Data

| Concentration (% w/w in Water) | Temperature (°C) | Density (g/mL) |

| ~80 | 25 | 1.17 |

| General Trend | 25 | Density is expected to increase with concentration.[5][6] |

Experimental Protocol: Measurement of Density using a Pycnometer

-

Preparation: Clean a pycnometer (specific gravity bottle) thoroughly with deionized water and a suitable solvent (e.g., acetone) and dry it completely.

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer using an analytical balance and record the mass (m₁).

-

Mass of Pycnometer with Deionized Water: Fill the pycnometer with deionized water, ensuring no air bubbles are trapped. Place the stopper and allow any excess water to exit through the capillary. Dry the outside of the pycnometer and weigh it. Record the mass (m₂).

-

Mass of Pycnometer with Sample: Empty and dry the pycnometer. Fill it with the aqueous this compound solution, following the same procedure as with the deionized water. Record the mass (m₃).

-

Temperature Control: Ensure all measurements are performed at a constant and recorded temperature, as density is temperature-dependent.

-

Calculation:

-

Mass of water (m_water) = m₂ - m₁

-

Volume of pycnometer (V) = m_water / ρ_water (where ρ_water is the known density of water at the measurement temperature)

-

Mass of sample (m_sample) = m₃ - m₁

-

Density of sample (ρ_sample) = m_sample / V

-

Viscosity

Viscosity measures a fluid's resistance to flow. It is a crucial parameter in drug formulation, affecting processes such as mixing, pumping, and syringeability, as well as influencing dissolution rates and bioavailability.

Quantitative Data

| Concentration | Temperature (°C) | Viscosity (mPa·s) |

| Not Available | Room Temperature | Data not found in the literature. |

| General Trend | Room Temperature | Viscosity is expected to increase significantly with concentration.[7][9] |

Experimental Protocol: Measurement of Viscosity using a Capillary Viscometer

-

Apparatus: A calibrated Ubbelohde or similar capillary viscometer, a constant temperature water bath, and a stopwatch.

-

Preparation: Clean and dry the viscometer thoroughly.

-

Sample Loading: Introduce a precise volume of the aqueous this compound solution into the viscometer.

-

Temperature Equilibration: Place the viscometer in the constant temperature water bath and allow it to equilibrate for at least 15-20 minutes.

-

Measurement:

-

Using suction, draw the liquid up through the capillary tube to above the upper timing mark.

-

Release the suction and allow the liquid to flow down the capillary under gravity.

-

Start the stopwatch when the meniscus of the liquid passes the upper timing mark.

-

Stop the stopwatch when the meniscus passes the lower timing mark.

-

-

Replicates: Repeat the measurement at least three times to ensure reproducibility.

-

Calculation: The kinematic viscosity (ν) is calculated using the equation: ν = C * t, where 'C' is the viscometer constant and 't' is the average flow time. The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density of the solution (η = ν * ρ).

Electrical Conductivity

Electrical conductivity is a measure of a solution's ability to conduct an electric current, which is dependent on the concentration and mobility of ions. It is an important parameter for electrochemical applications and for monitoring the ionic content of a solution.

Quantitative Data

While specific data for this compound is limited, the electrical conductivity of electrolyte solutions typically increases with concentration up to a certain point, after which it may decrease due to increased ionic interactions and viscosity.[8][10][11] For example, aqueous solutions of sodium bicarbonate show a near-linear increase in conductivity with concentration up to 6%.[11] A 3.5 M aqueous solution of choline bromide exhibits a maximum conductivity of 79.56 mS/cm.[8]

| Concentration | Temperature (°C) | Electrical Conductivity (mS/cm) |

| Not Available | Room Temperature | Data not found in the literature. |

| General Trend | Room Temperature | Conductivity is expected to increase with concentration, potentially reaching a maximum at higher concentrations.[8][10] |

Experimental Protocol: Measurement of Electrical Conductivity

-

Apparatus: A calibrated conductivity meter with a conductivity probe.

-

Calibration: Calibrate the conductivity meter using standard solutions of known conductivity (e.g., KCl solutions) according to the manufacturer's instructions.

-

Sample Preparation: Place the aqueous this compound solution in a clean beaker.

-

Temperature: Ensure the sample and standard solutions are at the same temperature, or use a meter with automatic temperature compensation.

-

Measurement:

-

Rinse the conductivity probe with deionized water and then with a small amount of the sample solution.

-

Immerse the probe into the sample, ensuring the electrodes are fully submerged and there are no air bubbles on their surface.

-

Gently stir the solution and wait for the reading to stabilize.

-

Record the conductivity value.

-

-

Cleaning: Thoroughly rinse the probe with deionized water after use.

pH

The pH of a solution is a measure of its acidity or alkalinity. It is a critical factor in drug development, affecting the stability, solubility, and biological activity of active pharmaceutical ingredients (APIs).

Quantitative Data

The pH of aqueous this compound solutions is expected to be alkaline due to the bicarbonate anion. The exact pH will depend on the concentration.

| Concentration | pH |

| Not Available | Data not found in the literature, but expected to be alkaline.[1][2] |

| General Trend | pH may vary slightly with concentration. |

Experimental Protocol: Measurement of pH

-

Apparatus: A calibrated pH meter with a glass electrode.

-

Calibration: Perform a two-point or three-point calibration of the pH meter using standard buffer solutions (e.g., pH 7.00, 4.01, and 10.01) as per the manufacturer's guidelines.

-

Sample Preparation: Place the aqueous this compound solution into a clean beaker.

-

Measurement:

-

Rinse the pH electrode with deionized water and gently blot dry with a lint-free tissue.

-

Immerse the electrode in the sample solution and gently stir.

-

Allow the reading to stabilize before recording the pH value.

-

-

Cleaning and Storage: After measurement, rinse the electrode with deionized water and store it in the appropriate storage solution.

Surface Tension

Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. It is an important property in formulations involving interfaces, such as emulsions and suspensions, and can influence wetting and dissolution phenomena.

Quantitative Data

| Concentration | Temperature (°C) | Surface Tension (mN/m) |

| Not Available | 25 | Data not found in the literature. |

| General Trend | 25 | The effect of this compound on the surface tension of water is not documented, but changes are expected with increasing concentration.[12][13] |

Experimental Protocol: Measurement of Surface Tension using the Du Noüy Ring Method

-

Apparatus: A tensiometer equipped with a platinum-iridium ring.

-

Preparation: Clean the platinum ring thoroughly by rinsing with a suitable solvent and then flaming it to red heat to remove any organic contaminants.

-

Calibration: Calibrate the instrument, typically with deionized water.

-

Sample Measurement:

-

Place the aqueous this compound solution in a clean sample vessel.

-

Position the vessel on the tensiometer platform and immerse the ring in the solution.

-

Lower the platform, causing the ring to be pulled through the liquid-air interface.

-

The force required to detach the ring from the surface is measured by the tensiometer.

-

-

Calculation: The surface tension is calculated from the detachment force, taking into account a correction factor that depends on the ring dimensions and the density of the liquid.

Relevance in Research and Drug Development: Signaling Pathways and Workflows

Choline is a precursor to several critical molecules, and its metabolic pathways are of significant interest in drug development, particularly in neuroscience and oncology.[3][14]

Choline Metabolic Pathways

Choline participates in three primary metabolic pathways: acetylation to form the neurotransmitter acetylcholine, phosphorylation to synthesize phospholipids (B1166683) like phosphatidylcholine, and oxidation to form betaine.[14][15]

References

- 1. mdpi.com [mdpi.com]

- 2. Phase Behavior of Aqueous Biphasic Systems with Choline Alkanoate Ionic Liquids and Phosphate Solutions: The Influence of pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Choline Metabolites and Derivatives Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. diverdi.colostate.edu [diverdi.colostate.edu]

- 11. researchgate.net [researchgate.net]

- 12. Surface tension models for binary aqueous solutions: a review and intercomparison - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. Surface tension models for binary aqueous solutions: a review and intercomparison - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Roles and Mechanisms of Choline Metabolism in Nonalcoholic Fatty Liver Disease and Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. imrpress.com [imrpress.com]

Choline Bicarbonate (CAS Number 78-73-9): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of its Properties, Synthesis, and Putative Mechanisms of Action

Abstract

Choline (B1196258) bicarbonate (CAS No. 78-73-9) is a quaternary ammonium (B1175870) compound that serves as a readily available source of both choline and bicarbonate ions. While primarily utilized as an alkaline catalyst and an intermediate in the synthesis of other choline salts and surfactants, its biological significance, stemming from its constituent ions, presents a compelling area of investigation for researchers in pharmacology and drug development.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of choline bicarbonate, with a focus on its role as a modulator of key signaling pathways. Detailed experimental protocols for the investigation of its components' biological effects are also presented to facilitate further research.

Physicochemical Properties

This compound is typically available as a colorless to slightly yellow aqueous solution.[2][3] It is miscible with water and sparingly soluble in methanol.[4] The bicarbonate form is known to convert to carbonate upon aging, with a release of carbon dioxide.

| Property | Value | References |

| CAS Number | 78-73-9 | [2] |

| Molecular Formula | C₆H₁₅NO₄ | [2] |

| Molecular Weight | 165.19 g/mol | [2][3] |

| Density | Approximately 1.152 - 1.17 g/mL at 25 °C | [5] |

| Appearance | Colorless or slightly yellow liquid | [2][3] |

| Storage Temperature | 2-8°C | [4] |

Synthesis

This compound is synthesized through the reaction of trimethylamine (B31210), carbon dioxide, and ethylene (B1197577) oxide in an aqueous solution. This method is noted for being environmentally friendly, with high yields.[6]

General Experimental Protocol for Synthesis

The following protocol is a generalized procedure based on patent literature and should be adapted and optimized for specific laboratory conditions.[7]

Materials:

-

Trimethylamine aqueous solution (e.g., 30-40%)

-

Carbon dioxide gas

-

Liquefied ethylene oxide (handle with extreme caution in a well-ventilated fume hood)

-

Reaction kettle equipped with stirring, gas inlet, and cooling capabilities

Procedure:

-

Charge the reaction kettle with the trimethylamine aqueous solution.

-

While stirring, introduce carbon dioxide gas into the solution. The pressure should be maintained below 2 kgf/cm², and the temperature controlled (e.g., cooled to 10°C or heated to 40°C depending on the specific patented method).

-

Allow the reaction to proceed for a set time (e.g., 2 hours) to form trimethylammonium bicarbonate.

-

Slowly add liquefied ethylene oxide to the reaction mixture while maintaining temperature control (e.g., cooling to 10-30°C).

-

After the addition of ethylene oxide is complete, the reaction mixture is stirred until the formation of this compound is complete.

-

The resulting this compound solution is then filtered to remove any impurities.

Potential Mechanisms of Action and Signaling Pathways

Direct research into the specific signaling pathways of this compound is limited. However, the biological effects of its constituent ions, choline and bicarbonate, are well-characterized and provide a strong basis for its putative mechanisms of action.

Choline Signaling Pathway

Choline is an essential nutrient that plays a critical role in the synthesis of the neurotransmitter acetylcholine (B1216132) and the major membrane phospholipids, phosphatidylcholine and sphingomyelin. Beyond its structural and neurotransmitter precursor roles, choline itself has been identified as an intracellular signaling molecule. It acts as an endogenous agonist for Sigma-1 receptors, which are located on the endoplasmic reticulum. Activation of Sigma-1 receptors by choline potentiates inositol (B14025) 1,4,5-trisphosphate (IP3)-evoked calcium release from the endoplasmic reticulum, thereby linking extracellular signals to intracellular calcium signaling.[3]

Caption: Choline as an intracellular messenger via the Sigma-1 receptor.

Bicarbonate Signaling Pathway

Bicarbonate is a key component of the physiological buffering system and also functions as a signaling molecule. It directly activates soluble adenylyl cyclase (sAC), leading to the production of cyclic AMP (cAMP).[8] This sAC-cAMP signaling pathway is distinct from the G-protein-coupled receptor-mediated activation of transmembrane adenylyl cyclases. sAC is localized within various cellular compartments, including the mitochondria, where its activation by bicarbonate can modulate mitochondrial ATP production.[9]

Caption: Bicarbonate activation of soluble adenylyl cyclase (sAC).

Potential Inhibition of Flt3 Signaling

There is evidence to suggest that this compound may inhibit the activity of the FMS-like tyrosine kinase 3 (Flt3) in cell culture, leading to decreased cell proliferation.[10] Flt3 is a receptor tyrosine kinase that, when mutated, can become constitutively active, driving the proliferation of certain cancer cells, particularly in acute myeloid leukemia (AML).[10][11] The precise mechanism of Flt3 inhibition by this compound has not been elucidated.

Caption: Putative inhibition of the Flt3 signaling pathway.

Experimental Protocols

The following are representative protocols for studying the biological effects of choline and bicarbonate. These protocols can be adapted to investigate the effects of this compound.

In Vitro Choline Uptake and Metabolism Assay

This protocol is based on methods for studying choline transport and metabolism in intestinal cell lines but can be adapted for other cell types.[12]

Materials:

-

Cell line of interest (e.g., Caco-2) cultured in appropriate medium

-

Krebs-Ringer buffer (or other suitable physiological buffer)

-

[³H]Choline chloride (radiolabeled tracer)

-

Unlabeled choline chloride

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Culture cells to confluence in multi-well plates.

-

Wash the cell monolayers with pre-warmed Krebs-Ringer buffer.

-

Incubate the cells with Krebs-Ringer buffer containing a known concentration of [³H]Choline chloride and varying concentrations of unlabeled choline chloride for a specified time (e.g., 15 minutes) at 37°C.

-

Terminate the uptake by aspirating the incubation medium and washing the cells rapidly with ice-cold buffer.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.

-

To analyze choline metabolism, the cell lysate can be subjected to thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate and quantify choline and its metabolites (e.g., phosphocholine, betaine).

Measurement of Mitochondrial ATP Production

This protocol provides a method to assess the impact of bicarbonate (and potentially this compound) on mitochondrial function.[13][14]

Materials:

-

Isolated mitochondria from tissue or cultured cells

-

Respiration buffer

-

Substrates for mitochondrial respiration (e.g., pyruvate, malate)

-

ADP

-

ATP bioluminescence assay kit (e.g., luciferase/luciferin-based)

-

Luminometer

Procedure:

-

Isolate mitochondria using standard differential centrifugation techniques.

-

Determine the protein concentration of the mitochondrial suspension.

-

In a luminometer cuvette, add respiration buffer, mitochondrial substrates, and the isolated mitochondria.

-

Add varying concentrations of sodium bicarbonate (or this compound) and incubate for a short period.

-

Initiate ATP synthesis by adding a known concentration of ADP.

-

Immediately measure ATP production over time using a bioluminescence assay kit according to the manufacturer's instructions. The light output is proportional to the ATP concentration.

-

The rate of ATP production can be calculated from the change in luminescence over time.

Cell Viability Assay for Flt3 Inhibition

This protocol is a standard method to assess the cytotoxic effects of a potential Flt3 inhibitor.[15][16]

Materials:

-

AML cell line with Flt3 mutation (e.g., MV4-11, MOLM-13)

-

Appropriate cell culture medium and supplements

-

This compound

-

Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the Flt3-mutated AML cells in a 96-well plate at a predetermined density.

-

Allow the cells to adhere or stabilize overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours). Include untreated and vehicle-treated controls.

-

At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.

-

Incubate for the recommended time to allow for the conversion of the reagent by viable cells.

-

Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion

This compound is a compound with well-defined chemical properties and established industrial applications. While direct biological research on this specific salt is nascent, the known physiological roles of choline and bicarbonate suggest a broad potential for biological activity. As a source of choline, it can influence cell structure, neurotransmission, and calcium signaling. As a source of bicarbonate, it can impact intracellular pH and mitochondrial energy production. The preliminary evidence of Flt3 inhibition warrants further investigation into its potential as an anti-cancer agent. The experimental frameworks provided in this guide offer a starting point for researchers to explore the multifaceted biological effects of this compound and unlock its potential in drug development and other life sciences applications.

References

- 1. ashpublications.org [ashpublications.org]

- 2. This compound , China Reliable this compound Manufacturer and Supplier - Pengbo Biotechnology [choline-betaine.com]

- 3. Choline Is an Intracellular Messenger Linking Extracellular Stimuli to IP3-Evoked Ca2+ Signals through Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 78-73-9 [chemicalbook.com]

- 5. This compound | CAS#:78-73-9 | Chemsrc [chemsrc.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. Preparation method of this compound and carbonate - Eureka | Patsnap [eureka.patsnap.com]

- 8. Intracellular cAMP signaling by soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Role of the bicarbonate-responsive soluble adenylyl cyclase in pH sensing and metabolic regulation [frontiersin.org]

- 10. FLT3 gene: MedlinePlus Genetics [medlineplus.gov]

- 11. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An in vitro study of choline uptake by intestine from neonatal and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Methods to monitor and compare mitochondrial and glycolytic ATP production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. ashpublications.org [ashpublications.org]

Choline Bicarbonate: A Technical Guide to its Role as an Alkaline Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Choline (B1196258) bicarbonate, a quaternary ammonium (B1175870) salt, has been noted in chemical literature as a potential mild base and alkaline catalyst for organic synthesis.[1][2] This technical guide provides a comprehensive overview of the current understanding of choline bicarbonate's role in this capacity. Despite its theoretical potential, a thorough review of scientific databases and patent literature reveals a significant lack of specific, well-documented applications of this compound as a catalyst for common organic reactions. This guide presents the available information on its synthesis, its established use as a reagent for the preparation of other choline-containing compounds, and its alkaline properties. It also contrasts this compound with the more extensively studied and catalytically active choline hydroxide (B78521). While direct evidence of this compound's catalytic efficacy is sparse, this document serves as a foundational resource for researchers interested in exploring its potential in green and sustainable chemistry.

Introduction to this compound

This compound, with the chemical formula C6H15NO4, is the salt formed from the choline cation and the bicarbonate anion.[3][4] It is typically available as a colorless to slightly yellow aqueous solution.[3] Choline, an essential nutrient, is a precursor to the neurotransmitter acetylcholine (B1216132) and is involved in various biological processes.[1][4] In the context of chemistry, choline and its derivatives are of growing interest due to their biocompatibility, biodegradability, and potential as "green" reagents and catalysts.

Physicochemical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C6H15NO4 | [3] |

| Molecular Weight | 165.19 g/mol | [3] |

| Appearance | Colorless or slightly yellow liquid (in aqueous solution) | [3] |

| Density | ~1.17 g/mL at 25 °C (for ~80% aqueous solution) | [5] |

| Storage Temperature | 2-8°C | [5] |

Synthesis of this compound

This compound is typically synthesized through a two-step process involving the reaction of trimethylamine (B31210) with carbon dioxide, followed by a reaction with ethylene (B1197577) oxide. This method is highlighted for its mild reaction conditions and high yields.[6][7]

Experimental Protocol for Synthesis

A common industrial synthesis method involves the following steps:

-

An aqueous solution of trimethylamine is charged into a reactor.

-

Carbon dioxide is introduced into the reactor while stirring to form an aqueous solution of trimethylammonium bicarbonate.

-

Ethylene oxide is then added to this solution.

-

The reaction mixture is cooled to generate this compound.

-

The final product is obtained as an aqueous solution after filtration.

Table 1: Exemplary Synthesis Parameters for this compound

| Parameter | Embodiment 1 | Embodiment 2 |

| Trimethylamine solution | 98.5 kg of 30% aq. solution | 295.55 kg of 40% aq. solution |

| Carbon dioxide | 22 kg | 88 kg |

| Reaction Temperature (Step 1) | 10°C | 40°C |

| Reaction Time (Step 1) | 2 hours | 2 hours |

| Ethylene oxide | 22.22 kg (99% concentration) | 88.88 kg (99% concentration) |

| Reaction Temperature (Step 2) | 10°C | 30°C |

| Final Product Concentration | 57% aqueous solution | 70% aqueous solution |

| Yield | 98.1% | 98.5% |

Source: Adapted from Patsnap.[6]

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Role of this compound in Organic Synthesis

While often cited as a potential "alkaline catalyst," concrete examples of this compound's catalytic activity in organic synthesis are notably absent in peer-reviewed literature.[1][2] Its primary documented role is as a reagent, particularly as a choline source for the synthesis of other choline salts and ionic liquids.

This compound as a Reagent

This compound serves as a convenient and mild base for the neutralization of acidic compounds, leading to the formation of various choline salts. This is particularly useful for preparing ionic liquids.

Example: Synthesis of a Choline-Based Ionic Liquid

One documented application is the synthesis of (1:2) Choline 3-Pentenoate, an ionic liquid. In this reaction, this compound acts as a base to deprotonate 3-pentenoic acid.

Experimental Protocol:

-

3.5022 g of 3-pentenoic acid is placed in a round-bottom flask.

-

3.6254 g of this compound is added dropwise.

-

The mixture is stirred at approximately 60°C overnight.

-

Remaining solvents are removed via rotary evaporation.

Table 2: Synthesis of (1:2) Choline 3-Pentenoate using this compound

| Reactant 1 | Reactant 2 | Temperature | Reaction Time | Yield |

| 3-Pentenoic acid | This compound | ~60°C | ~24 hours | 86.74% |

Source: Adapted from ChemicalBook and Galloway J D (2022).[1]

Caption: Role of this compound as a reagent in salt formation.

Theoretical Role as an Alkaline Catalyst

In theory, the bicarbonate ion (HCO₃⁻) in this compound can act as a Brønsted-Lowry base, accepting a proton from a suitable acidic substrate. This would generate a nucleophilic species that could then participate in various organic reactions.

Proposed General Mechanism:

Caption: Proposed mechanism for this compound catalysis.

Comparison with Choline Hydroxide

In contrast to the limited data on this compound, choline hydroxide is a well-established and efficient base catalyst for various organic transformations. Choline hydroxide is a stronger base than this compound, which likely accounts for its broader utility as a catalyst.

Conclusion and Future Outlook

This compound is a readily synthesized, biodegradable, and low-toxicity compound that holds theoretical promise as a mild alkaline catalyst in organic synthesis. However, a comprehensive review of the current literature indicates that its practical application in this role is not well-documented. Its primary established function in organic synthesis is as a reagent for the preparation of other choline salts, including ionic liquids.

For researchers and professionals in drug development, while this compound may not be a go-to catalyst based on current knowledge, its "green" credentials warrant further investigation into its potential catalytic activities under various reaction conditions. Future research could focus on exploring its efficacy in base-sensitive reactions where a mild, non-corrosive catalyst is required. Until such studies are published, choline hydroxide remains the more proven and versatile choice for a choline-based alkaline catalyst.

References

- 1. This compound CAS#: 78-73-9 [m.chemicalbook.com]

- 2. This compound | 78-73-9 [chemicalbook.com]

- 3. This compound , China Reliable this compound Manufacturer and Supplier - Pengbo Biotechnology [choline-betaine.com]

- 4. Page loading... [guidechem.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. Preparation method of this compound and carbonate - Eureka | Patsnap [eureka.patsnap.com]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

An In-depth Technical Guide on the Biochemical and Physiological Actions of Choline Bicarbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline (B1196258), an essential quaternary ammonium (B1175870) nutrient, is fundamental to numerous physiological processes. It serves as a cornerstone for the synthesis of the neurotransmitter acetylcholine (B1216132), the structural integrity of cell membranes through phospholipids (B1166683) like phosphatidylcholine, and the regulation of gene expression via its role as a methyl donor. Choline bicarbonate (C₆H₁₅NO₄) is a salt that provides a bioavailable source of the choline cation. While extensive research has elucidated the multifaceted actions of choline, studies specifically investigating unique physiological or biochemical properties of the bicarbonate salt are limited. This technical guide provides a comprehensive overview of the well-established actions of choline, which are directly applicable to this compound as a source of this vital nutrient. It details the metabolic pathways, signaling cascades, and physiological effects of choline, alongside experimental protocols for its investigation and quantitative data to support further research and development. The bicarbonate anion is a key component of the physiological buffer system, suggesting a potential role for this compound in applications where pH modulation is a consideration, though this is not extensively documented in the context of its direct physiological actions.

Introduction to Choline and this compound

Choline is a water-soluble, vitamin-like essential nutrient critical for the normal functioning of all cells.[1] It is a precursor for a variety of vital molecules, playing a crucial role in neurotransmission, lipid metabolism, and the maintenance of cell structure.[2][3] Choline can be obtained from the diet or synthesized endogenously, although endogenous production is often insufficient to meet the body's needs.[1]

This compound is a salt that dissociates to provide the choline cation and the bicarbonate anion.[] It is used as a dietary supplement and in various pharmaceutical and agricultural applications.[][5] Its primary biochemical and physiological actions are attributable to the choline ion. The bicarbonate ion is the principal buffer in the bloodstream, maintaining physiological pH.[6]

Biochemical Actions of Choline

Precursor to Acetylcholine Synthesis

Choline is a direct precursor to the neurotransmitter acetylcholine (ACh). This synthesis is catalyzed by the enzyme choline acetyltransferase (ChAT), which transfers an acetyl group from acetyl-Coenzyme A (acetyl-CoA) to choline.[7] ACh is essential for nerve impulse transmission in the central and peripheral nervous systems, playing a key role in muscle contraction, memory, and mood regulation.[2]

Role in Phospholipid Synthesis and Membrane Integrity

Choline is a fundamental component of several major phospholipids, including phosphatidylcholine (PC) and sphingomyelin. These phospholipids are essential for the structural integrity of cell membranes and the membranes of organelles.[1] The primary pathway for PC synthesis is the CDP-choline pathway.[8]

Methyl Group Donor and Homocysteine Metabolism

In the liver, choline can be oxidized to form betaine.[6] Betaine is a critical methyl donor in the one-carbon metabolism pathway, where it donates a methyl group to homocysteine to form methionine. This reaction, catalyzed by betaine-homocysteine methyltransferase (BHMT), is crucial for regulating homocysteine levels, high levels of which are associated with cardiovascular disease.[6]

Physiological Actions of Choline

Neurological Function

Adequate choline levels are critical for brain development and cognitive function.[9] As a precursor to acetylcholine, choline supports memory and learning.[9] Choline-containing phospholipids are also vital for neuronal membrane structure and function.

Liver Function and Lipid Metabolism

Choline plays a central role in hepatic lipid metabolism. It is required for the synthesis of phosphatidylcholine, which is essential for the assembly and secretion of very-low-density lipoproteins (VLDL) that transport fats from the liver to other parts of the body.[3] Choline deficiency can lead to the accumulation of fat in the liver, a condition known as non-alcoholic fatty liver disease (NAFLD).[3]

Gene Expression and Epigenetic Modification

Through its role in methyl group metabolism, choline can influence DNA and histone methylation, thereby altering gene expression.[10] These epigenetic modifications can have long-lasting effects on cellular function and development.[11]

Quantitative Data

Table 1: Receptor Binding Affinities for Choline

| Receptor | Ligand | Dissociation Constant (Kd) | Species | Reference |

|---|---|---|---|---|

| Muscle Nicotinic Acetylcholine Receptor (closed state) | Choline | 4.1 ± 0.5 mM | Mouse |

| Muscle Nicotinic Acetylcholine Receptor (closed state) | Acetylcholine | 106 ± 6 µM | Mouse | |

Table 2: Enzyme Kinetics of Choline Acetyltransferase (ChAT)

| Substrate | Michaelis Constant (Km) | Enzyme Source | Conditions | Reference |

|---|---|---|---|---|

| Choline | Dependent on acetyl-CoA concentration | Human Placenta | Sequential mechanism |

| Acetyl-CoA | Dependent on choline concentration | Human Placenta | Sequential mechanism | |

Signaling and Metabolic Pathways

Acetylcholine Synthesis Pathway

Caption: Synthesis of acetylcholine from choline and acetyl-CoA.

CDP-Choline Pathway for Phosphatidylcholine Synthesis

Caption: The CDP-Choline pathway for de novo phosphatidylcholine synthesis.

Experimental Protocols

The following are generalized protocols for investigating the biochemical and physiological actions of choline compounds, such as this compound.

In Vitro Assay for Choline Acetyltransferase (ChAT) Activity

Objective: To measure the enzymatic activity of ChAT in the presence of this compound as a substrate.

Materials:

-

Purified or recombinant ChAT enzyme

-

This compound solution of known concentration

-

[¹⁴C]-Acetyl-CoA (radiolabeled)

-

Reaction buffer (e.g., phosphate (B84403) buffer with appropriate pH and salt concentration)

-

Scintillation cocktail and vials

-

Liquid scintillation counter

Protocol:

-

Prepare a reaction mixture containing the reaction buffer, a fixed concentration of [¹⁴C]-Acetyl-CoA, and varying concentrations of this compound.

-

Initiate the reaction by adding the ChAT enzyme to the mixture.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., a solution containing a high concentration of unlabeled acetylcholine and a precipitating agent for CoA).

-

Separate the radiolabeled acetylcholine product from the unreacted [¹⁴C]-Acetyl-CoA using a suitable method, such as ion-exchange chromatography or solvent extraction.

-

Quantify the amount of [¹⁴C]-acetylcholine produced by liquid scintillation counting.

-

Calculate the enzyme activity and determine kinetic parameters (Km and Vmax) by plotting reaction velocity against substrate concentration.

In Vivo Study of this compound on Liver Lipid Metabolism in a Rodent Model

Objective: To assess the effect of dietary this compound supplementation on hepatic steatosis in a rodent model of NAFLD.

Materials:

-

Male C57BL/6J mice

-

Choline-deficient diet

-

Control diet

-

Choline-deficient diet supplemented with this compound

-

Equipment for animal housing, feeding, and euthanasia

-

Reagents and equipment for liver tissue homogenization, lipid extraction (e.g., Folch method), and triglyceride quantification.

-

Histology equipment and stains (e.g., Oil Red O).

Protocol:

-

Acclimate mice to the facility and a standard chow diet.

-

Divide mice into three groups: Control diet, Choline-deficient (CD) diet, and CD diet supplemented with a specified dose of this compound.

-

Feed the mice their respective diets for a predetermined period (e.g., 6-8 weeks).

-

Monitor body weight and food intake throughout the study.

-

At the end of the study period, euthanize the mice and collect blood and liver tissue.

-

Analyze plasma for markers of liver damage (e.g., ALT, AST).

-

Process a portion of the liver for histological analysis using Oil Red O staining to visualize lipid droplets.

-

Homogenize the remaining liver tissue and extract total lipids.

-

Quantify the concentration of triglycerides in the liver extracts.

-

Statistically analyze the data to compare the effects of the different diets on liver fat accumulation and markers of liver injury.

Conclusion

This compound serves as a readily available source of the essential nutrient choline. The biochemical and physiological actions of choline are extensive and well-documented, encompassing its critical roles in neurotransmitter synthesis, cell membrane structure, lipid metabolism, and gene expression. While specific research on this compound is limited, its effects can be largely understood through the established functions of the choline ion. The bicarbonate component may offer advantages in specific applications requiring pH control. Further research is warranted to investigate any unique properties or comparative efficacy of this compound relative to other choline salts in various biological systems. This guide provides a foundational understanding for researchers and drug development professionals interested in the application of this compound.

References

- 1. The effects of dietary choline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Ups and Downs of Choline Supplements | Office for Science and Society - McGill University [mcgill.ca]

- 5. This compound , China Reliable this compound Manufacturer and Supplier - Pengbo Biotechnology [choline-betaine.com]

- 6. Acid–base balance: a review of normal physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 重炭酸コリン ~80% in H2O | Sigma-Aldrich [sigmaaldrich.com]

- 8. A Systematic Review of the Dietary Choline Impact on Cognition from a Psychobiological Approach: Insights from Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Citicoline: A Superior Form of Choline? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Stability of Choline Bicarbonate in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of choline (B1196258) bicarbonate in aqueous solutions. Due to the limited availability of direct kinetic data for choline bicarbonate, this guide synthesizes information from related compounds and general chemical principles to provide insights into its degradation pathways, influencing factors, and appropriate analytical methodologies for stability assessment.

Executive Summary

This compound, a salt of the essential nutrient choline, is utilized in various applications, including as a component in pharmaceutical formulations. Understanding its stability in aqueous solutions is critical for ensuring product quality, efficacy, and shelf-life. The primary degradation pathway for this compound in water is its conversion to choline carbonate, accompanied by the release of carbon dioxide. The alkaline nature of the bicarbonate and carbonate species in solution can further promote the degradation of the choline cation itself. This guide outlines the key factors affecting stability, recommended storage conditions, and detailed protocols for monitoring degradation.

Core Concepts in this compound Stability

The stability of this compound in an aqueous environment is principally governed by two interconnected processes: the decomposition of the bicarbonate anion and the degradation of the choline cation.

2.1 Bicarbonate to Carbonate Conversion

The primary and most well-documented degradation pathway for this compound in solution is the conversion of the bicarbonate anion (HCO₃⁻) to the carbonate anion (CO₃²⁻). This reaction is analogous to the thermal decomposition of other bicarbonate salts, such as sodium bicarbonate[1][2][3]. The equilibrium reaction is as follows:

2 (CH₃)₃N⁺CH₂CH₂OH HCO₃⁻ ⇌ ( (CH₃)₃N⁺CH₂CH₂OH )₂ CO₃²⁻ + H₂O + CO₂

This process is influenced by temperature, with elevated temperatures accelerating the decomposition and the release of carbon dioxide gas[1][3]. This conversion is a critical factor to consider, as it alters the chemical identity of the active species and can lead to pressure buildup in sealed containers.

2.2 Influence of pH on Choline Cation Stability

The conversion of bicarbonate to carbonate results in an increase in the alkalinity of the solution. Aqueous solutions of this compound are inherently alkaline. This basic environment can promote the degradation of the choline cation itself[4][5]. Studies on other quaternary ammonium (B1175870) compounds have demonstrated their susceptibility to degradation in alkaline conditions[6][7]. While specific degradation products of choline in this context are not extensively documented in the literature, Hofmann elimination is a potential degradation pathway for quaternary ammonium hydroxides, which could be formed in the alkaline environment.

Factors Influencing Stability

Several factors can significantly impact the stability of this compound in aqueous solutions:

-

Temperature: Increased temperature accelerates the conversion of bicarbonate to carbonate and can also promote other degradation reactions[1][3].

-

pH: The inherent alkalinity of the solution can facilitate the degradation of the choline cation. Any external factors that increase the pH will likely decrease the stability of the solution[4][5].

-

Concentration: While specific data is unavailable for this compound, for other salts like ammonium bicarbonate, lower concentrations in aqueous solutions are generally more stable[8].

-

Presence of Catalysts: Although not specifically documented for this compound, trace metals or other impurities could potentially catalyze degradation reactions.

Quantitative Data and Stability Recommendations

Table 1: Inferred Stability of this compound in Aqueous Solution under Various Conditions

| Parameter | Condition | Expected Stability | Rationale |

| Temperature | 2-8°C | Good | Low temperature slows down the conversion of bicarbonate to carbonate and other potential degradation reactions. |

| 25°C (Room Temp) | Moderate to Poor | Increased rate of bicarbonate decomposition and potential for choline degradation. | |

| ≥ 40°C | Poor | Significant and rapid degradation is expected. | |

| pH | Neutral (if buffered) | Moderate | While neutral pH would stabilize the choline cation, the bicarbonate itself would be unstable. |

| Alkaline (inherent) | Moderate to Poor | The alkaline environment can promote the degradation of the choline cation.[4][5] | |

| Light Exposure | Ambient Light | Likely Stable | No direct evidence suggests photosensitivity for this compound itself. |

| UV Light | Unknown | Data is not available, but as a precaution, protection from light is recommended. |

Table 2: Recommended Storage and Handling of this compound Aqueous Solutions

| Recommendation | Detail | Justification |

| Storage Temperature | 2-8°C (Refrigerated) | To minimize the rate of conversion of bicarbonate to carbonate and other degradation pathways. |

| Container | Tightly sealed, with appropriate headspace or pressure relief | To prevent loss of CO₂ and subsequent shifts in equilibrium, and to safely manage potential pressure buildup from CO₂ evolution. |

| Atmosphere | Inert atmosphere (e.g., Nitrogen) | To minimize oxidative degradation, although this is likely a secondary degradation pathway. |

| pH Monitoring | Regular pH checks | To monitor the conversion of bicarbonate to carbonate, which will be indicated by a pH shift. |

| Use-by Date | Establish based on stability studies | Due to the inherent instability, a defined shelf-life based on empirical data is crucial. |

Experimental Protocols for Stability Assessment

To perform a comprehensive stability study of this compound in aqueous solution, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with a suitable detector is a common and effective technique.

5.1 Experimental Workflow for Stability Testing

Caption: Workflow for assessing the stability of this compound solutions.

5.2 HPLC Method for this compound and Choline Carbonate

This method is designed to separate and quantify this compound and its primary degradation product, choline carbonate.

-

Instrumentation:

-

HPLC system with a pump, autosampler, and column oven.

-

Detector: Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended as choline and its counterions lack a strong chromophore for UV detection. A conductivity detector can also be used.[9]

-

-

Chromatographic Conditions:

-

Column: A mixed-mode column (e.g., HILIC and ion exchange) is suitable for separating the cation (choline) and anions (bicarbonate, carbonate).[9] Alternatively, a dedicated ion chromatography column can be used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium formate) is a common starting point for HILIC separations.[10] The specific conditions will need to be optimized.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Column Temperature: 25-40°C.

-

Injection Volume: 5-20 µL.

-

-

Standard Preparation:

-

Prepare a stock solution of this compound reference standard in deionized water.

-

Prepare a stock solution of choline carbonate reference standard in deionized water.

-

Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the stability samples.

-

-

Sample Preparation:

-

At each time point, withdraw an aliquot of the stability sample.

-

Dilute the sample with deionized water to fall within the calibration range.

-

Filter the sample through a 0.45 µm filter before injection.

-

-

Data Analysis:

-

Integrate the peak areas for choline, bicarbonate, and carbonate.

-

Plot calibration curves of peak area versus concentration for the standards.

-

Determine the concentrations of this compound and choline carbonate in the stability samples from the calibration curves.

-

Calculate the percentage of degradation over time.

-

5.3 NMR Spectroscopy for Structural Elucidation

¹H NMR spectroscopy can be used to monitor the degradation of this compound and identify degradation products.

-

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher).

-

-

Sample Preparation:

-

Dissolve a known amount of the this compound stability sample in D₂O.

-

Add an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

-

-

Data Acquisition:

-

Acquire a standard 1D proton NMR spectrum.

-

-

Data Analysis:

-

The trimethyl protons of the choline moiety will appear as a sharp singlet. Changes in the chemical shift or the appearance of new signals in this region could indicate degradation of the choline cation.

-

The appearance of new signals in other regions of the spectrum can be used to identify and quantify degradation products.

-

Integration of the peaks relative to the internal standard can be used to determine the concentration of this compound and any degradation products.[11][12][13][14]

-

Degradation Pathway and Logical Relationships

The degradation of this compound in an aqueous solution can be visualized as a primary pathway with influencing factors.

Caption: Primary degradation pathway of this compound in aqueous solution.

Conclusion

The stability of this compound in aqueous solutions is a critical consideration for its use in various applications. The primary degradation pathway involves the conversion of bicarbonate to carbonate, which is accelerated by temperature. The resulting increase in alkalinity can further promote the degradation of the choline cation. For optimal stability, aqueous solutions of this compound should be stored at refrigerated temperatures in tightly sealed containers. Robust analytical methods, such as HPLC with a universal detector or NMR spectroscopy, are essential for monitoring the stability and ensuring the quality of this compound-containing products. Further research is warranted to obtain specific kinetic data for the degradation of this compound under various conditions to allow for more precise shelf-life predictions.

References

- 1. Sodium bicarbonate - Wikipedia [en.wikipedia.org]

- 2. alameda.edu [alameda.edu]

- 3. quora.com [quora.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Effect of Water on the Stability of Quaternary Ammonium Groups for Anion Exchange Membrane Fuel Cell Applications | Teem Lab [dekel.technion.ac.il]

- 7. Alkaline stability of quaternary ammonium cations for alkaline fuel cell membranes and ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What Is the Stability of Ammonium Bicarbonate Solution [cneastchem.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. HPLC Method for Analysis of Choline on Obelisc R Column | SIELC Technologies [sielc.com]

- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 12. researchgate.net [researchgate.net]

- 13. Choline-containing compounds quantification by 1H NMR spectroscopy using external reference and noise measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular motion and ion diffusion in choline chloride based deep eutectic solvents studied by 1H pulsed field gradient NMR spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Navigating the Safe Handling of Choline Bicarbonate in the Laboratory: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive health and safety data for the handling of choline (B1196258) bicarbonate in a laboratory setting. Designed for researchers, scientists, and drug development professionals, this document outlines critical safety information, experimental protocols for safety assessment, and emergency procedures to ensure a safe laboratory environment. All quantitative data is summarized in structured tables for ease of comparison, and key workflows are visualized using diagrams.

Chemical Identification and Physical Properties

Choline bicarbonate, with the CAS number 78-73-9, is primarily available as a colorless to slightly yellow aqueous solution, typically at a concentration of around 80%.[1][2] It is important to note that the bicarbonate form may convert to the carbonate with the release of carbon dioxide upon aging.[3]

| Property | Value | Source |

| Molecular Formula | C6H15NO4 | [4] |

| Molecular Weight | 165.19 g/mol | [3] |

| Appearance | Colorless or slightly yellow liquid | [4] |

| Odor | Odorless or faint characteristic odor | [4] |

| Density | 1.17 g/mL at 25 °C | [1][3][5] |

| Solubility | Miscible with water | [6] |

| Storage Temperature | 2-8°C | [1][3] |

Hazard Identification and Classification

This compound is classified as an irritant.[5] The primary hazards are associated with its potential to cause skin, eye, and respiratory irritation.[5][6][7]

| Hazard Class | GHS Classification | Key Phrase | Source |

| Skin Corrosion/Irritation | Skin Irrit. 2 | H315: Causes skin irritation | [5] |

| Serious Eye Damage/Irritation | Eye Irrit. 2 | H319: Causes serious eye irritation | [5] |

| Specific Target Organ Toxicity (Single Exposure) | STOT SE 3 | H335: May cause respiratory irritation | [5] |

Toxicological Data

Quantitative toxicological data, such as LD50 and LC50 values for this compound, are largely unavailable in published literature and safety data sheets.[4][8] However, data for the related compound, choline chloride, is available and can serve as a reference point, though it is crucial to recognize that these values are not directly transferable to this compound.

Oral Toxicity of Choline Chloride (for reference)

| Animal Model | LD50 (mg/kg) | Source |

| Rat | 3150 - ≥5000 | [9] |

| Mouse | 3900 |

Intraperitoneal Toxicity of Choline Chloride (for reference)

| Animal Model | LD50 (mg/kg) | Source |

| Rat | 450 | |

| Mouse | 320 |

Safe Handling and Storage

Proper handling and storage procedures are paramount to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted to determine the appropriate PPE. The following provides general guidance.

Engineering Controls

Work in a well-ventilated area.[8] If there is a risk of generating aerosols or mists, use a fume hood.[7]

Storage

Store this compound in a cool, dry, and well-ventilated area in a tightly closed container.[8] Recommended storage temperature is between 2-8°C.[1][3] Keep away from incompatible materials such as strong oxidizing agents.[7]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

| Exposure Route | First Aid Measures | Source |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention. | [7] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash contaminated clothing before reuse. Seek medical attention if irritation develops or persists. | [7] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. | [7] |